molecular formula C7H6N4O B6252523 3-azidobenzamide CAS No. 1197231-83-6

3-azidobenzamide

Cat. No.: B6252523
CAS No.: 1197231-83-6
M. Wt: 162.15 g/mol
InChI Key: YHBFQGNHSYOKQA-UHFFFAOYSA-N
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Description

3-azidobenzamide is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3-azidobenzamide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromobenzamide with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds at room temperature or slightly elevated temperatures to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of azide synthesis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-azidobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: LiAlH₄ in anhydrous ether or Pd/C with H₂ gas.

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

    Reduction: 3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Cycloaddition: 1,2,3-triazole derivatives.

Mechanism of Action

The mechanism of action of 3-azidobenzamide primarily involves its reactivity due to the azide group. The azide group can release nitrogen gas (N₂) upon thermal or photochemical activation, generating highly reactive nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azide group, which imparts distinct reactivity and versatility in chemical synthesis. The ability to undergo cycloaddition reactions to form triazoles is particularly valuable in click chemistry, making it a useful tool in various scientific and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-azidobenzamide can be achieved through a two-step process involving the conversion of 3-nitrobenzamide to 3-aminobenzamide followed by the reaction of 3-aminobenzamide with sodium azide.", "Starting Materials": [ "3-nitrobenzamide", "Sodium azide", "Hydrogen gas", "Palladium on carbon", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 3-nitrobenzamide to 3-aminobenzamide", "a. Dissolve 3-nitrobenzamide in ethanol and add hydrogen gas in the presence of palladium on carbon catalyst.", "b. Heat the mixture at 50-60°C for 4-6 hours under a hydrogen atmosphere.", "c. Filter the mixture to remove the catalyst and evaporate the solvent to obtain 3-aminobenzamide as a yellow solid.", "Step 2: Azidation of 3-aminobenzamide to 3-azidobenzamide", "a. Dissolve 3-aminobenzamide in water and add sodium azide.", "b. Heat the mixture at 80-90°C for 4-6 hours.", "c. Cool the mixture and filter the precipitated 3-azidobenzamide.", "d. Wash the solid with water and dry it under vacuum to obtain pure 3-azidobenzamide as a white solid." ] }

CAS No.

1197231-83-6

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

3-azidobenzamide

InChI

InChI=1S/C7H6N4O/c8-7(12)5-2-1-3-6(4-5)10-11-9/h1-4H,(H2,8,12)

InChI Key

YHBFQGNHSYOKQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)N

Purity

95

Origin of Product

United States

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